molecular formula C9H18F2N2O B13173418 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

Cat. No.: B13173418
M. Wt: 208.25 g/mol
InChI Key: OGXHEWVHCDZZPD-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂O. This compound is characterized by the presence of a difluoromethyl group and an oxazepane ring, which contribute to its unique chemical properties. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Final Assembly: The final step involves coupling the oxazepane ring with the difluoromethylated intermediate under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroketone, while reduction may produce a difluoroalkane.

Scientific Research Applications

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and oxazepane ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor function through these interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Lacks the difluoromethyl group, resulting in different chemical properties.

    2,2-Difluoro-3-(2-methyl-1,4-piperidin-4-yl)propan-1-amine: Contains a piperidine ring instead of an oxazepane ring.

Uniqueness

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the presence of both the difluoromethyl group and the oxazepane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C9H18F2N2O

Molecular Weight

208.25 g/mol

IUPAC Name

2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

InChI

InChI=1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3

InChI Key

OGXHEWVHCDZZPD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCO1)CC(CN)(F)F

Origin of Product

United States

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